

# Nazartinib drug class third-generation EGFR TKI

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## Compound Focus: Nazartinib

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## Preclinical Efficacy Across EGFR Mutations

*In vitro* studies directly comparing **nazartinib** with other EGFR-TKIs reveal that its potency varies significantly depending on the specific EGFR mutation present. The data below, primarily from cellular models (e.g., Ba/F3 cells), provide insights for researchers on mutation-specific sensitivity [1] [2].

EGFR Mutation Type	Example Mutations	Nazartinib IC50 (nM)	Comparative Notes vs. Osimertinib
Classic Activating	Ex19del	66 nM [1]	Less potent (higher IC50) than osimertinib (7.9 nM) [1].
	L858R	35 nM [1]	Less potent than osimertinib (6.2 nM) [1].
Classic + T790M	Ex19del + T790M	52 nM [1]	Significantly less potent than osimertinib (3.1 nM) [1].
	L858R + T790M	5.1 nM [1]	Less potent than osimertinib (0.9 nM) [1].
Uncommon Mutations	G719S	91.2 nM [1]	Afatinib showed lowest IC50 (1.5 nM) [1].

EGFR Mutation Type	Example Mutations	Nazartinib IC50 (nM)	Comparative Notes vs. Osimertinib
	L861Q	116 nM [1]	Afatinib showed lowest IC50 (3.6 nM) [1].
Exon 20 Insertions	A763_Y764insFQEA	78 nM [1]	Osimertinib and nazartinib showed similar, moderate efficacy [1] [2].
	D770_N771insNPG	84 nM [1]	Osimertinib and nazartinib showed similar, moderate efficacy [1] [2].
Resistance Triple Mutant	Ex19del + T790M + C797S	2146 nM [1]	Both 3rd-gen TKIs ineffective when C797S is in <i>cis</i> [3].

## Clinical Trial Summary

A phase 2, single-arm, open-label study investigated first-line **nazartinib** (150 mg once daily) in 45 patients with untreated, advanced **EGFR-mutant (Ex19del or L858R)** NSCLC [4].

Clinical Outcome	Result (Per BIRC Assessment)
Overall Response Rate (ORR)	69% (31 of 45 patients)
Disease Control Rate (DCR)	91% (41 of 45 patients)
Median Duration of Response (DOR)	25.0 months
Median Progression-Free Survival (PFS)	18.0 months

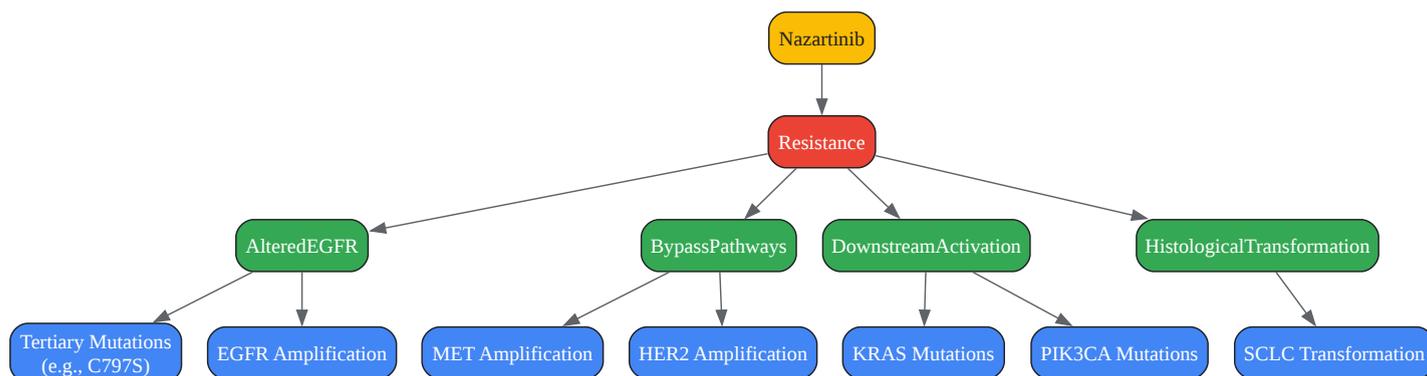
## Analytical Protocol for Metabolic Stability

This UPLC-MS/MS method was developed for quantifying **nazartinib** in human liver microsomes (HLM), crucial for assessing its metabolic stability during drug development [5].

- **Method:** UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)
- **Biological Matrix:** Human Liver Microsomes (HLM)
- **Sample Preparation:** Protein precipitation is typically used.
- **Chromatography:**
  - **Mobile Phase:** Isocratic elution (specific solvents not detailed in results).
  - **Flow Rate:** 0.4 mL/min (optimized for speed and green chemistry).
  - **Run Time:** 1 minute (indicating rapid analysis).
- **Mass Spectrometry:** Detection and quantification via multiple reaction monitoring (MRM).
- **Validation:**
  - **Linearity:** 1 - 3000 ng/mL.
  - **LLOQ (Lower Limit of Quantification):** 0.39 ng/mL.
  - **Intra-day Accuracy/Precision:** -2.78% to 7.10%.
  - **Inter-day Accuracy/Precision:** -4.33% to 4.43%.
- **Metabolic Stability Application:**
  - **Nazartinib** is incubated with HLM and NADPH cofactor.
  - Samples are taken at time points (e.g., 0, 5, 15, 30 min).
  - The UPLC-MS/MS method quantifies parent drug depletion over time.
  - **Results:** In vitro half-life ( $t_{1/2}$ ) = **17.44 min**; Intrinsic clearance (**Cl<sub>int</sub>**) = **46.48 mL/min/kg** [5].

## Mechanisms of Resistance to Nazartinib

Resistance mechanisms to third-generation EGFR-TKIs like **nazartinib** are complex. The diagram below outlines the primary documented pathways.



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The resistance mechanisms illustrated above are based on studies of third-generation EGFR-TKIs as a class [3].

## Current Development Status

**Nazartinib** has been investigated in phase I/II clinical trials. However, its development as a **standalone third-generation EGFR TKI was halted**, and it is not approved for clinical use [4] [6]. Research has shifted towards investigating its potential in **combination therapies**, such as with the MET inhibitor capmatinib or the immune checkpoint inhibitor nivolumab [7] [6].

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## References

1. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]
2. Efficacies of Osimertinib & Nazartinib vs EGFR Mutations [oncotarget.com]
3. Mechanisms and management of 3rd-generation EGFR ... [spandidos-publications.com]
4. Nazartinib for treatment-naive EGFR-mutant non-small cell ... [sciencedirect.com]
5. In silico metabolic lability and DEREK structural alerts ... [pmc.ncbi.nlm.nih.gov]
6. Nazartinib - an overview | ScienceDirect Topics [sciencedirect.com]
7. Nazartinib - an overview [sciencedirect.com]

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**Address:** Ontario, CA 91761, United States

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